molecular formula C17H17N5O2 B5305893 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide

Cat. No. B5305893
M. Wt: 323.35 g/mol
InChI Key: JYVDQJQUIMHESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide, also known as BOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. BOPA is a benzotriazinyl-based coupling reagent that is commonly used in peptide synthesis. It has been shown to have unique advantages over other commonly used coupling reagents, making it a promising tool for peptide synthesis and other biochemical applications.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide involves the activation of carboxylic acids through the formation of an intermediate mixed anhydride. This intermediate then reacts with the amine group of the incoming amino acid to form a peptide bond. 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to be highly efficient in this process, resulting in high yields and purity of the synthesized peptides.
Biochemical and Physiological Effects
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for its applications in biochemical research.

Advantages and Limitations for Lab Experiments

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide has several advantages over other commonly used coupling reagents. It has been shown to be highly efficient, resulting in high yields and purity of the synthesized peptides. 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide is also relatively easy to use and does not require any special handling or storage conditions. However, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide does have some limitations. It is not compatible with all amino acids and may not be suitable for the synthesis of certain peptides. In addition, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide can be expensive compared to other coupling reagents.

Future Directions

There are several future directions for the use of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide in biochemical research. One area of interest is the synthesis of peptide nucleic acids and other bioconjugates. 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to be effective in the synthesis of these compounds and may have potential applications in drug discovery and other areas of research. Another area of interest is the development of new coupling reagents based on the benzotriazole scaffold. These compounds may have unique properties and advantages over existing coupling reagents.

Synthesis Methods

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide involves the condensation of 2-aminobenzotriazole and 2-bromoacetylpyridine in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide. The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide is relatively simple and can be performed using readily available reagents.

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been extensively studied for its applications in peptide synthesis. It has been shown to be effective in coupling amino acids to form peptides with high yields and purity. 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide has also been used in the synthesis of peptide nucleic acids and other bioconjugates. In addition to its applications in peptide synthesis, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide has also been used in the synthesis of small molecule inhibitors and other bioactive compounds.

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1-pyridin-2-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-13(15-9-5-6-10-18-15)19-16(23)11-22-17(24)12-7-3-4-8-14(12)20-21-22/h3-10,13H,2,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVDQJQUIMHESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1-pyridin-2-ylpropyl)acetamide

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